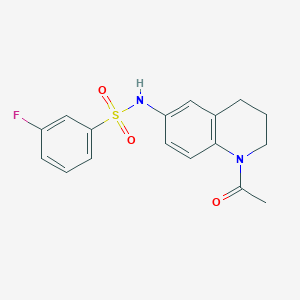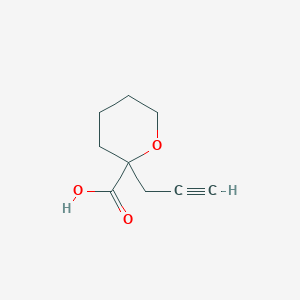
Ácido 2-(prop-2-in-1-il)oxano-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a chemical compound with the CAS Number: 1934399-31-1 . It has a molecular weight of 168.19 . The IUPAC name for this compound is 2-(prop-2-yn-1-yl)tetrahydro-2H-pyran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is 1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a powder at room temperature .Aplicaciones Científicas De Investigación
Formilación Oxidativa Inducida por Luz Visible
Aplicación: El compuesto se puede utilizar como sustrato en reacciones de formilación oxidativa inducidas por luz visible. Específicamente, reacciona con N-alquil-N-(prop-2-in-1-il)anilinas en condiciones suaves, obteniendo las formamidas correspondientes con buenos rendimientos . Esta aplicación es valiosa para los químicos sintéticos que buscan funcionalizar compuestos aromáticos.
Sintón en Reacciones de Acoplamiento Cruzado de Sonogashira
Aplicación: El 1-prop-2-in-1-il-1H-indol-5-carboxilato de metilo, un derivado de nuestro compuesto, sirve como un sintón útil en las reacciones de acoplamiento cruzado de Sonogashira. Los investigadores pueden preparar este sintón mediante la N-alquilación del indol-5-carboxilato de metilo con bromuro de propargilo bajo catálisis de transferencia de fase . Las reacciones de Sonogashira son esenciales para construir enlaces carbono-carbono en la síntesis orgánica.
Bloques de Construcción de Alquinos y Ácidos Carboxílicos
Aplicación: Como un compuesto que contiene un alquino, puede servir como un bloque de construcción para la síntesis de moléculas más complejas. Los investigadores pueden explotar su funcionalidad de alquino para la química de clic, la bioconjugación y otras transformaciones químicas. Además, el grupo ácido carboxílico permite una mayor derivatización .
Biología Química y Etiquetado Bioortogonal
Aplicación: Las reacciones bioortogonales son cruciales para estudiar los procesos biológicos. Los investigadores pueden usar este compuesto como un mango bioortogonal incorporándolo en biomoléculas (por ejemplo, proteínas, ácidos nucleicos). El grupo alquino permite un etiquetado selectivo con azidas mediante la cicloadición de azida-alquino catalizada por cobre (CuAAC) .
Mecanismo De Acción
Propargylglycine is a competitive inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a role in the regulation of neuronal excitability. By inhibiting GABA transaminase, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and potential neuroprotective effects.
Biochemical and Physiological Effects:
Propargylglycine has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Propargylglycine has also been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propargylglycine has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and has a long shelf life. However, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine is relatively expensive compared to other amino acids and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine. One area of interest is the development of new drugs based on the structure of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine. Another area of interest is the investigation of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine as a potential natural herbicide. Additionally, further research is needed to fully understand the mechanism of action of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acidcine and its potential applications in the treatment of neurodegenerative diseases, inflammatory diseases, and oxidative stress-related diseases.
Métodos De Síntesis
Propargylglycine can be synthesized through various methods, including the reaction of propargyl bromide with glycine in the presence of a base, or through the reaction of propargylamine with diethyl oxalate followed by hydrolysis. However, the most commonly used method involves the reaction of propargyl bromide with glycine ethyl ester hydrochloride in the presence of a base. This method yields a high purity product and is relatively easy to perform.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-prop-2-ynyloxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLTXJOTRVNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1934399-31-1 |
Source


|
| Record name | 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
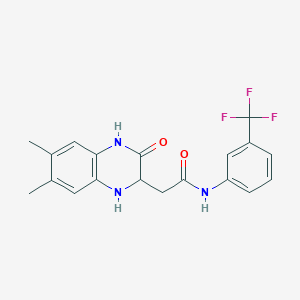
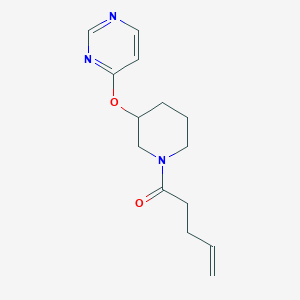
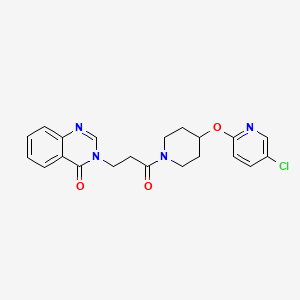
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
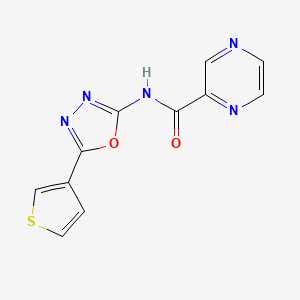
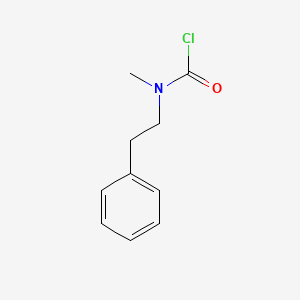
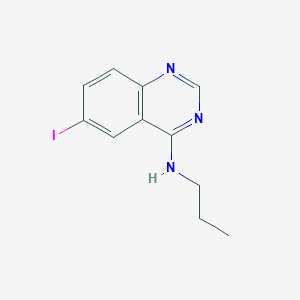
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
